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molecular formula C16H18O3 B8784508 1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene CAS No. 5405-95-8

1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene

Cat. No. B8784508
M. Wt: 258.31 g/mol
InChI Key: SDTORDSXCYSNTD-UHFFFAOYSA-N
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Patent
US06281250B1

Procedure details

Retinyl 4-Methoxybenzyl Ether (3e) was prepared from retinol and 4-methoxybenzyl chloride by the method described for 3c. The ether extract was washed successively with saturated sodium bicarbonate solution and with brine. The crude product was purified by successive chromatographic operations with the column absorbent and eluting solvent as follows: deactivated alumina, pentane and then 95:5 pentane-ethyl acetate; silica gel 60, chloroform; silica gel 60, 4:1 chloroform-pentane; repetition of the last method. The purified product was a yellow syrup: HPLC, 99.3% (340 nm), 100% (254 nm); MS m/z 406 (M), 285 (C20H29O), 269 (C20H29), 255 (C19H27), 121 (4-methoxybenzyl); UV λmax326 nm (ε 51 300), 226 nm (ε 14 000); 1H NMR (CDCl3) δ 7.27 (m, 2H, H2′), 6.88 (m, 2H, H3′), 6.59(dd, 1H, H11, J10,11=11.3 Hz, J11,12=15.0Hz), 6.29 (d, 1H, H12), 6.15 (bd, 1H, H8,J7,8=16.0Hz), 6.11 (d, 1H, H7), 6.09 (d, 11H, H10), 5.68 (t, 1H, H14), 4.45 (s, 2H, H21), 4.15 (d, 2H, H15, J14,15=6.8 Hz), 3.80 (s, 3H, OCH3), 2.01 (t, 2H, H4), 1.95 (s, 3H, H17), 1.82 (s, 3H, H20), 1.71 (s, 3H, H18), 1.65-1.57 (m, 2H, H3), 1.48-1.44 (m, 3H, H2), 1.02 (s, 6H, H16, H17). Anal. Calcd. for C28H38O2.½H2O:C, 80.92; H, 9.46. Found: C, 80.93; H, 9.38.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1CCCC(C)(C)C=1/C=C/C(/C)=C/C=C/C(/C)=C/[CH2:18][OH:19].[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28]Cl)=[CH:26][CH:25]=1.C[C:33]1[CH:49]=[CH:48][C:47](C)=[CH:46][C:34]=1[CH2:35][O:36]CC1C=C(C)C=CC=1C>>[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28][O:36][CH2:35][C:34]2[CH:46]=[CH:47][C:48]([O:19][CH3:18])=[CH:49][CH:33]=2)=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Two
Name
3c
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(COCC2=C(C=CC(=C2)C)C)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed successively with saturated sodium bicarbonate solution and with brine
CUSTOM
Type
CUSTOM
Details
The crude product was purified by successive chromatographic operations with the column absorbent
WASH
Type
WASH
Details
eluting solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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